N,N-Diallylformamide

Overview

Description

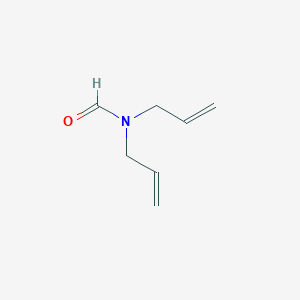

N,N-Diallylformamide is an organic compound with the molecular formula C7H11NO. It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom. This compound is notable for its use in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diallylformamide can be synthesized through the reaction of formamide with allyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

HCONH2+2CH2=CHCH2X→HCON(CH2CH=CH2)2+2HX

where X represents a halide group such as chlorine or bromine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the allyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.

Reduction: Production of N,N-diallylamine.

Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diallylformamide finds applications in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

Biology: Research studies explore its potential as a precursor for biologically active compounds.

Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.

Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diallylformamide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Pathways involving the activation of the formyl group and subsequent reactions with other molecules are central to its mechanism of action.

Comparison with Similar Compounds

N,N-Dimethylformamide (DMF): A common solvent with similar formamide structure but different alkyl groups.

N,N-Dimethylacetamide (DMA): Another solvent with an acetamide group instead of a formamide group.

N,N-Diethylformamide: Similar to N,N-Diallylformamide but with ethyl groups instead of allyl groups.

Uniqueness: this compound is unique due to the presence of allyl groups, which impart distinct reactivity and properties compared to other formamides. The allyl groups can participate in additional reactions such as polymerization, making it valuable in specific industrial applications.

Biological Activity

N,N-Diallylformamide (DAF) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological activity of DAF, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two allyl groups attached to a formamide structure. The general formula can be represented as:

DAF can be synthesized through various methods, including the reaction of diallylamine with formic acid or other formamide derivatives. The synthesis process often requires careful control of reaction conditions to optimize yield and purity.

The biological activity of DAF is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Its allyl groups allow for potential alkylation reactions, which can modify the function of target biomolecules. Research indicates that DAF may exhibit:

- Antimicrobial Activity : Studies have shown that DAF possesses significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of the bacterial cell membrane and interference with cellular processes.

- Anticancer Potential : Preliminary studies suggest that DAF may induce apoptosis in cancer cells through the activation of caspase pathways. This has been observed in vitro with various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Neuroprotective Effects : DAF has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress-induced neuronal damage.

Toxicity Profile

Despite its promising biological activities, DAF's toxicity profile must be considered. Studies indicate that high concentrations can lead to cytotoxic effects in both prokaryotic and eukaryotic cells. The compound's safety margin is still under investigation, necessitating further research to establish safe dosage levels for therapeutic applications.

Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, DAF was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Studies

Research published in Cancer Letters highlighted the effects of DAF on human breast cancer cells (MCF-7). The study found that treatment with DAF at concentrations ranging from 10 to 100 µM resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels.

| Concentration (µM) | Caspase-3 Cleavage (% Increase) |

|---|---|

| 10 | 20% |

| 50 | 45% |

| 100 | 70% |

Neuroprotective Effects

A study conducted on rat models of Parkinson's disease indicated that administration of DAF led to a significant reduction in neuroinflammation markers and improved motor function scores compared to control groups.

Q & A

Q. Basic: What are the recommended synthetic routes for preparing N,N-Diallylformamide, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or transamidation. In analogous protocols for N,N-dialkylformamides (e.g., N,N-dimethylformamide), alkylation of formamide with allyl halides (e.g., allyl chloride) in the presence of a base (e.g., KOH) is common. Reaction parameters such as temperature (80–120°C), solvent polarity (polar aprotic solvents like THF), and stoichiometric ratios (2:1 allyl halide to formamide) critically affect yield . For instance, excess allyl halide may lead to over-alkylation, while lower temperatures reduce side reactions. Characterization via <sup>1</sup>H NMR (δ 5.6–5.8 ppm for allyl protons) and FTIR (C=O stretch ~1670 cm⁻¹) is recommended to confirm purity .

Q. Basic: How can researchers optimize solvent selection for reactions involving this compound as a reagent?

Methodological Answer:

this compound’s polarity and miscibility make it suitable for polar reaction systems. However, its stability under acidic/basic conditions must be assessed. For example, in metal-catalyzed cross-couplings, DMF analogues are often used due to their high boiling point and ability to stabilize intermediates. When substituting with this compound, pre-screen thermal stability (TGA analysis) and compatibility with catalysts (e.g., Pd-based systems) via control experiments. Solvent-free conditions or low-polarity solvents (e.g., toluene) may reduce decomposition risks .

Q. Advanced: What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its degradation products?

Methodological Answer:

- GC-MS : Use a non-polar column (e.g., DB-5) with a slow temperature ramp (5°C/min) to resolve volatile degradation products (e.g., allylamines).

- NMR : <sup>13</sup>C NMR can distinguish between allyl groups (δ 115–125 ppm for sp² carbons) and the formamide carbonyl (δ ~165 ppm).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm are effective for quantifying residual monomers.

- FTIR : Monitor for secondary amine formation (N-H stretch ~3300 cm⁻¹) to detect hydrolysis .

Q. Advanced: How should researchers address contradictions in catalytic activity data when using this compound in organometallic reactions?

Methodological Answer:

Contradictions often arise from trace impurities (e.g., water, allylamines) or ligand-metal interactions. Systematic approaches include:

Purity Verification : Use Karl Fischer titration for water content and GC-MS for allylamine quantification.

Control Experiments : Compare results under inert (N₂/Ar) vs. ambient conditions to assess air sensitivity.

Kinetic Profiling : Track reaction progress via in-situ IR or <sup>1</sup>H NMR to identify intermediate deactivation pathways.

Computational Modeling : DFT studies can clarify steric effects from allyl groups on metal coordination .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to potential vapor release (vapor pressure ~0.3 mmHg at 25°C, extrapolated from DMF data).

- PPE : Nitrile gloves and lab coats; avoid latex (permeability risk).

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid.

- Waste Disposal : Segregate as halogen-free organic waste; incineration is preferred .

Q. Advanced: How can researchers design experiments to resolve conflicting reports on this compound’s role in radical polymerization?

Methodological Answer:

Conflicts may stem from initiator-specific interactions or solvent effects. Design a matrix varying:

- Initiators : Compare azo-compounds (AIBN) vs. peroxides (benzoyl peroxide).

- Concentrations : Test 1–5 mol% initiator relative to monomer.

- Temperature : Ramp from 60°C to 80°C to assess thermal initiation.

- Analytical Tools : Use GPC for molecular weight distribution and ESR to detect radical intermediates. Correlate results with solvent polarity parameters (e.g., Hansen solubility) .

Q. Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage : Under nitrogen atmosphere at 4°C to minimize oxidation and hydrolysis.

- Stability Indicators : Monitor color (clear to yellow indicates degradation) and pH (acidic shifts suggest formic acid formation).

- QC Testing : Monthly HPLC checks for purity (<98% threshold) and UV-Vis for absorbance shifts (λ ~270 nm for degradation products) .

Q. Advanced: What strategies can reconcile discrepancies in toxicity profiles of this compound across in vitro vs. in vivo studies?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., allyl hydroxylamines in rodents).

- Dosage Calibration : Adjust for metabolic rate differences (e.g., allometric scaling from murine to human models).

- Cell Line Validation : Compare hepatocyte (HepG2) vs. primary cell responses to assess metabolic activation pathways.

- Epigenetic Factors : Evaluate histone modification changes via ChIP-seq to explain long-term toxicity variances .

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVRVRQWUMYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289114 | |

| Record name | N,N-Diallylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18889-09-3 | |

| Record name | NSC59281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diallylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diallylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.